1-(4-Methylquinolin-2-yl)-3-phenylpyrazole-4-carbaldehyde
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Overview
Description
1-(4-Methylquinolin-2-yl)-3-phenylpyrazole-4-carbaldehyde is a heterocyclic compound that combines the structural features of quinoline and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylquinolin-2-yl)-3-phenylpyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling of Quinoline and Pyrazole:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylquinolin-2-yl)-3-phenylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the quinoline and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methylquinolin-2-yl)-3-phenylpyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylquinolin-2-yl)-3-phenylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Methylquinolin-2-yl)-3-phenylpyrazole: Lacks the aldehyde group but shares similar structural features.
1-(4-Methylquinolin-2-yl)-3-phenylpyrazole-4-carboxylic acid: An oxidized form of the compound.
Uniqueness: 1-(4-Methylquinolin-2-yl)-3-phenylpyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
1-(4-methylquinolin-2-yl)-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14-11-19(21-18-10-6-5-9-17(14)18)23-12-16(13-24)20(22-23)15-7-3-2-4-8-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPDJFRFSTWGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C=C(C(=N3)C4=CC=CC=C4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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